molecular formula C11H12O3 B6154639 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid CAS No. 113771-51-0

2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid

Cat. No.: B6154639
CAS No.: 113771-51-0
M. Wt: 192.2
InChI Key:
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Description

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Future Directions

Future research could focus on the synthesis and characterization of “2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid”, as well as its potential biological activities. Given the wide range of biological activities exhibited by chroman derivatives , this compound could be a promising candidate for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid exerts its effects is thought to involve the modulation of specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may bind to receptors or proteins that play a role in inflammation, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "3,4-dihydro-2H-1-benzopyran", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Cyclization of 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester with 3,4-dihydro-2H-1-benzopyran in the presence of hydrochloric acid to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid ethyl ester.", "Step 3: Hydrolysis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid ethyl ester with sodium hydroxide to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid.", "Step 4: Esterification of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid with acetic anhydride in the presence of sodium acetate to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic anhydride.", "Step 5: Hydrolysis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic anhydride with sodium bicarbonate to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid.", "Step 6: Purification of the final product by recrystallization from diethyl ether and water." ] }

CAS No.

113771-51-0

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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